
2-(4-chlorophenyl)-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetamide compounds involves strategic chemical reactions to introduce specific functional groups into the parent molecule. For example, compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been synthesized and characterized, highlighting the importance of intermolecular interactions in the crystal packing of such compounds (Saravanan et al., 2016).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's reactivity and physical properties. Studies on similar molecules, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, reveal the significance of hydrogen bonding and halogen interactions in stabilizing molecular assemblies (Narayana et al., 2016).
Chemical Reactions and Properties
Chemical reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, have been explored, indicating the versatility of these molecules under various oxidation conditions, leading to a variety of products (Pailloux et al., 2007). These studies are fundamental in understanding the chemical behavior and potential applications of such compounds.
Physical Properties Analysis
The physical properties, including crystal structure and intermolecular interactions, play a crucial role in determining the compound's suitability for specific applications. For instance, the crystal structure of compounds similar to 2-(4-chlorophenyl)-N-(2-pyridinylmethyl)acetamide showcases the role of hydrogen bonding and molecular orientation in the solid state, affecting their physical characteristics and stability (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, are key to understanding the compound's functionality. The synthesis and characterization of related molecules, highlighting their reactivity and the formation of complex structures upon reaction with specific agents, provide insights into the chemical nature and potential utility of these compounds (Jian-wei, 2009).
Mecanismo De Acción
Target of Action
The primary target of 2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as CBMicro_006630, is the enzyme cyclooxygenase . This enzyme plays a crucial role in the synthesis of prostaglandins and leukotrienes , which are key mediators in inflammation and allergic reactions .
Mode of Action
The compound interacts with its target, cyclooxygenase, by inhibiting its activity . This inhibition prevents the synthesis of prostaglandins and leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
By inhibiting cyclooxygenase, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes. The downstream effects of this inhibition include a reduction in inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and allergic reactions . This is achieved through the inhibition of prostaglandin and leukotriene synthesis, which are key mediators in these processes .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZCWERRDGOOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B5809951.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
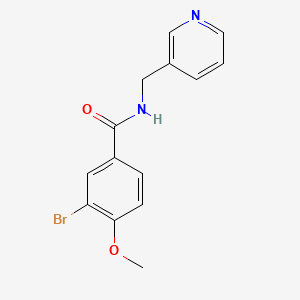
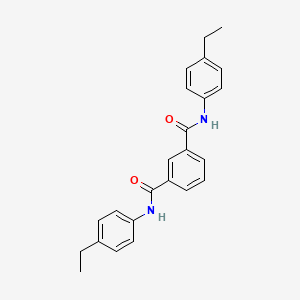
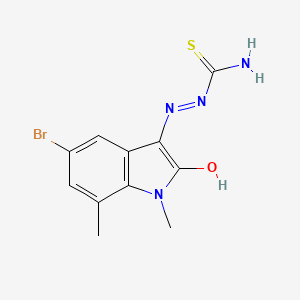
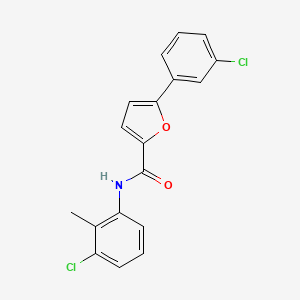
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)
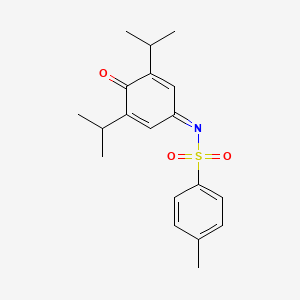
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)